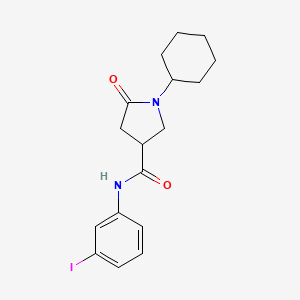
(Dhq)2-DP-phal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Dhq)2-DP-phal typically involves the reaction of dihydroquinine with diphenylphthalazine. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require the presence of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(Dhq)2-DP-phal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield quinone derivatives, while reduction reactions produce dihydro derivatives. Substitution reactions result in the formation of various substituted phthalazine compounds .
Aplicaciones Científicas De Investigación
(Dhq)2-DP-phal has a wide range of scientific research applications, including:
Chemistry: It is extensively used as a chiral catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: this compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It finds applications in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of (Dhq)2-DP-phal involves its role as a chiral catalyst. The compound interacts with substrates through non-covalent interactions, such as hydrogen bonding and π-π stacking, to induce chirality in the reaction products. The molecular targets include various functional groups in the substrates, and the pathways involved are primarily those of asymmetric catalysis .
Comparación Con Compuestos Similares
Similar Compounds
(Dhb)2-DP-phal: Another chiral catalyst with similar applications but different stereochemistry.
(Dhc)2-DP-phal: A compound with a different substituent on the phthalazine ring, affecting its catalytic properties.
(Dhd)2-DP-phal: A derivative with modifications on the quinine moiety, leading to variations in its reactivity.
Uniqueness
(Dhq)2-DP-phal stands out due to its high enantioselectivity and efficiency in catalyzing asymmetric reactions. Its unique structure allows for specific interactions with substrates, making it a valuable tool in synthetic organic chemistry .
Propiedades
Fórmula molecular |
C60H62N6O4 |
|---|---|
Peso molecular |
931.2 g/mol |
Nombre IUPAC |
1,4-bis[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-6,7-diphenylphthalazine |
InChI |
InChI=1S/C60H62N6O4/c1-5-37-35-65-27-23-41(37)29-55(65)57(45-21-25-61-53-19-17-43(67-3)31-49(45)53)69-59-51-33-47(39-13-9-7-10-14-39)48(40-15-11-8-12-16-40)34-52(51)60(64-63-59)70-58(56-30-42-24-28-66(56)36-38(42)6-2)46-22-26-62-54-20-18-44(68-4)32-50(46)54/h7-22,25-26,31-34,37-38,41-42,55-58H,5-6,23-24,27-30,35-36H2,1-4H3/t37-,38-,41-,42-,55-,56-,57+,58+/m0/s1 |
Clave InChI |
LJMDMIVVXHCXIE-MLKSUTDGSA-N |
SMILES isomérico |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC(=C(C=C65)C7=CC=CC=C7)C8=CC=CC=C8)O[C@@H]([C@@H]9C[C@@H]1CCN9C[C@@H]1CC)C1=C2C=C(C=CC2=NC=C1)OC |
SMILES canónico |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC(=C(C=C65)C7=CC=CC=C7)C8=CC=CC=C8)OC(C9CC1CCN9CC1CC)C1=C2C=C(C=CC2=NC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-(3-thienyl)-](/img/structure/B12912282.png)

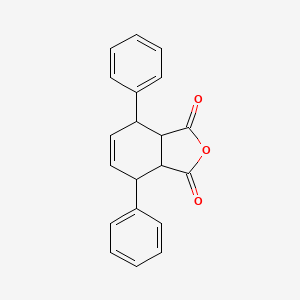

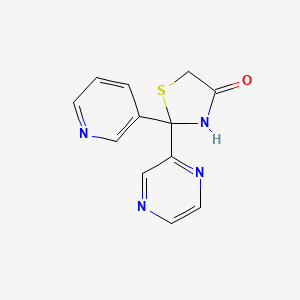

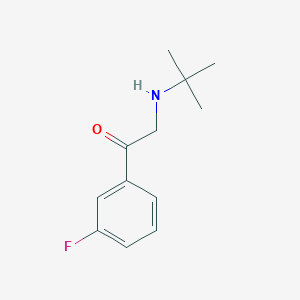
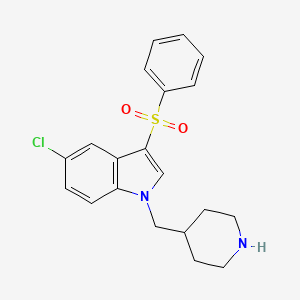

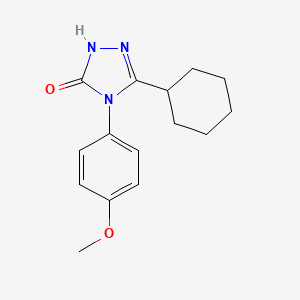

![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912352.png)
